molecular formula C13H20N2O9P+ B10778580 (2S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methylamino]pentanedioic acid

(2S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methylamino]pentanedioic acid

Cat. No.: B10778580
M. Wt: 379.28 g/mol
InChI Key: JMRKOGDJNHPMHS-JTQLQIEISA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for Pyridoxyl-Glutamic Acid-5’-Monophosphate are not extensively documented in the available literature. it is known that the compound can be synthesized through the reaction of pyridoxal phosphate with glutamic acid derivatives under specific conditions . Industrial production methods for this compound are not well-established, indicating that it is primarily used in research settings rather than for large-scale industrial applications.

Chemical Reactions Analysis

Pyridoxyl-Glutamic Acid-5’-Monophosphate undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions are not extensively detailed in the literature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pyridoxyl-Glutamic Acid-5’-Monophosphate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyridoxyl-Glutamic Acid-5’-Monophosphate involves its interaction with specific enzymes and molecular targets. It is known to interact with histidinol-phosphate aminotransferase and branched-chain-amino-acid aminotransferase in Escherichia coli (strain K12) . These interactions suggest that the compound plays a role in amino acid metabolism and related pathways.

Comparison with Similar Compounds

Pyridoxyl-Glutamic Acid-5’-Monophosphate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H20N2O9P+

Molecular Weight

379.28 g/mol

IUPAC Name

(2S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methylamino]pentanedioic acid

InChI

InChI=1S/C13H19N2O9P/c1-7-12(18)9(8(4-14-7)6-24-25(21,22)23)5-15-10(13(19)20)2-3-11(16)17/h4,10,15,18H,2-3,5-6H2,1H3,(H,16,17)(H,19,20)(H2,21,22,23)/p+1/t10-/m0/s1

InChI Key

JMRKOGDJNHPMHS-JTQLQIEISA-O

Isomeric SMILES

CC1=[NH+]C=C(C(=C1O)CN[C@@H](CCC(=O)O)C(=O)O)COP(=O)(O)O

Canonical SMILES

CC1=[NH+]C=C(C(=C1O)CNC(CCC(=O)O)C(=O)O)COP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.